molecular formula C14H15Cl2N3O5S B219293 12,13-Deoxytrichoverrin CAS No. 123025-01-4

12,13-Deoxytrichoverrin

Cat. No. B219293
CAS RN: 123025-01-4
M. Wt: 516.6 g/mol
InChI Key: DQMXCXZEZVSOMG-CRBVBYKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12,13-Deoxytrichoverrin is a naturally occurring compound that belongs to the class of trichoverrins. It is known to possess potent antifungal and antibacterial properties, making it a promising candidate for the development of new drugs to combat infectious diseases.

Mechanism of Action

The exact mechanism of action of 12,13-Deoxytrichoverrin is not fully understood. However, it is believed to work by disrupting the cell membrane of fungi and bacteria, leading to cell death. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of fungi and bacteria, reduce inflammation, and scavenge free radicals. It has also been shown to have a protective effect on liver cells, reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 12,13-Deoxytrichoverrin in lab experiments is its potent antimicrobial activity. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 12,13-Deoxytrichoverrin. One area of interest is its potential use in the development of new drugs to combat infectious diseases. Another area of interest is its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments.

Synthesis Methods

12,13-Deoxytrichoverrin can be synthesized by the reaction of trichoverrin with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction results in the removal of the 12,13-dihydroxy group from trichoverrin, leading to the formation of this compound. The purity of the synthesized compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

12,13-Deoxytrichoverrin has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. In addition, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

CAS RN

123025-01-4

Molecular Formula

C14H15Cl2N3O5S

Molecular Weight

516.6 g/mol

IUPAC Name

[(1R,2R,7R,9S,11R)-2-[[(E)-5-hydroxy-3-methylpent-2-enoyl]oxymethyl]-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-11-yl] (2Z,4E,6S,7S)-6,7-dihydroxyocta-2,4-dienoate

InChI

InChI=1S/C29H40O8/c1-18-10-12-29(17-35-27(34)15-19(2)11-13-30)25(14-18)36-23-16-24(28(29,5)20(23)3)37-26(33)9-7-6-8-22(32)21(4)31/h6-9,14-15,21-25,30-32H,3,10-13,16-17H2,1-2,4-5H3/b8-6+,9-7-,19-15+/t21-,22-,23-,24+,25+,28-,29+/m0/s1

InChI Key

DQMXCXZEZVSOMG-CRBVBYKRSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@@]3([C@@H](C[C@@H](C3=C)O2)OC(=O)/C=C\C=C\[C@@H]([C@H](C)O)O)C)COC(=O)/C=C(\C)/CCO

SMILES

CC1=CC2C(CC1)(C3(C(CC(C3=C)O2)OC(=O)C=CC=CC(C(C)O)O)C)COC(=O)C=C(C)CCO

Canonical SMILES

CC1=CC2C(CC1)(C3(C(CC(C3=C)O2)OC(=O)C=CC=CC(C(C)O)O)C)COC(=O)C=C(C)CCO

synonyms

12,13-deoxytrichoverrin
12,13-deoxytrichoverrin, (R)-isome

Origin of Product

United States

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